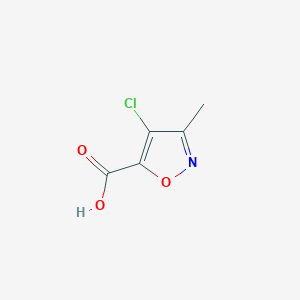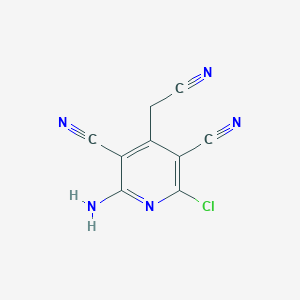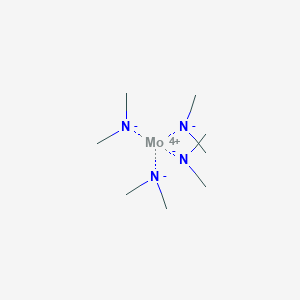
Molybdenum tetrakis(dimethylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum tetrakis(dimethylamide) is a chemical compound with the formula Mo(NMe2)4. It is commonly used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of molybdenum tetrakis(dimethylamide) is not well understood. However, it is believed to act as a source of molybdenum atoms that can be incorporated into other compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of molybdenum tetrakis(dimethylamide). However, it is known to be toxic and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using molybdenum tetrakis(dimethylamide) in lab experiments is its high reactivity, which allows for the synthesis of a wide range of molybdenum-containing compounds. However, its toxicity and air sensitivity can make it difficult to handle.
Zukünftige Richtungen
1. Further investigation into the mechanism of action of molybdenum tetrakis(dimethylamide) could provide insights into its potential applications in scientific research.
2. Development of new synthetic methods for molybdenum tetrakis(dimethylamide) could improve its efficiency and reduce its toxicity.
3. Exploration of the potential applications of molybdenum-containing compounds synthesized using molybdenum tetrakis(dimethylamide) in catalysis, electrochemistry, and energy storage.
4. Investigation of the properties and potential applications of molybdenum disulfide nanosheets synthesized using molybdenum tetrakis(dimethylamide) in electronics and optoelectronics.
Synthesemethoden
Molybdenum tetrakis(dimethylamide) can be synthesized through the reaction of molybdenum hexacarbonyl with dimethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a yellow crystalline solid that is soluble in common organic solvents.
Wissenschaftliche Forschungsanwendungen
Molybdenum tetrakis(dimethylamide) has been used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide, which have potential applications in catalysis, electrochemistry, and energy storage. It has also been used in the synthesis of molybdenum disulfide nanosheets, which have potential applications in electronics and optoelectronics.
Eigenschaften
CAS-Nummer |
100207-68-9 |
|---|---|
Produktname |
Molybdenum tetrakis(dimethylamide) |
Molekularformel |
C8H24MoN4 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
dimethylazanide;molybdenum(4+) |
InChI |
InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
LLTVJHITJZXSMQ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Kanonische SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



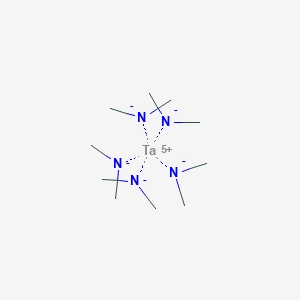



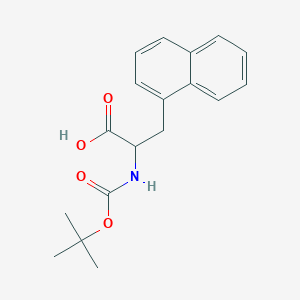
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
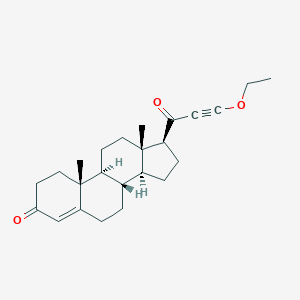

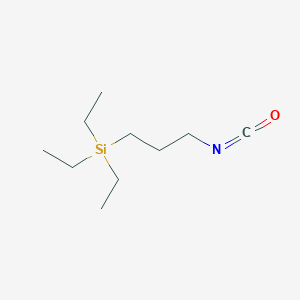
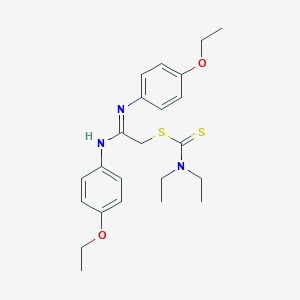
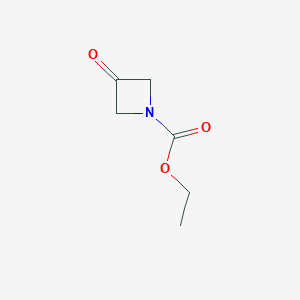
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
